N-(2,4-dimethoxyphenyl)-2-[(3Z)-3-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide
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Overview
Description
N-(2,4-dimethoxyphenyl)-2-[(3Z)-3-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide is a complex organic compound that features multiple functional groups, including indole, thiazolidine, and acetamide moieties. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-2-[(3Z)-3-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide likely involves multiple steps, including the formation of the indole and thiazolidine rings, followed by their coupling with the acetamide group. Typical reaction conditions might include:
Formation of Indole Ring: This could involve Fischer indole synthesis, which uses phenylhydrazine and an aldehyde or ketone.
Formation of Thiazolidine Ring: This might involve the reaction of a thiourea derivative with a carbonyl compound.
Coupling Reactions: The final coupling to form the complete molecule could involve amide bond formation using reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, often optimizing for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry or other advanced techniques to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the thiazolidine or indole rings.
Reduction: Reduction reactions could target the carbonyl groups within the molecule.
Substitution: Substitution reactions might occur at the aromatic rings or the acetamide group.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but might include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, this compound might be used as a building block for more complex molecules or as a reagent in various organic reactions.
Biology
In biology, it could be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.
Medicine
In medicine, compounds with similar structures are often investigated for their potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial activities.
Industry
In industry, it might find applications in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-2-[(3Z)-3-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- **N-(2,4-dimethoxyphenyl)-2-[(3Z)-3-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide
- **this compound
Uniqueness
The uniqueness of this compound might lie in its specific combination of functional groups, which could confer unique biological or chemical properties compared to other similar compounds.
Properties
CAS No. |
618072-14-3 |
---|---|
Molecular Formula |
C29H33N3O5S2 |
Molecular Weight |
567.7 g/mol |
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[(3Z)-3-(3-octyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-2-oxoindol-1-yl]acetamide |
InChI |
InChI=1S/C29H33N3O5S2/c1-4-5-6-7-8-11-16-31-28(35)26(39-29(31)38)25-20-12-9-10-13-22(20)32(27(25)34)18-24(33)30-21-15-14-19(36-2)17-23(21)37-3/h9-10,12-15,17H,4-8,11,16,18H2,1-3H3,(H,30,33)/b26-25- |
InChI Key |
VSZOGXSVEKWKKS-QPLCGJKRSA-N |
Isomeric SMILES |
CCCCCCCCN1C(=O)/C(=C/2\C3=CC=CC=C3N(C2=O)CC(=O)NC4=C(C=C(C=C4)OC)OC)/SC1=S |
Canonical SMILES |
CCCCCCCCN1C(=O)C(=C2C3=CC=CC=C3N(C2=O)CC(=O)NC4=C(C=C(C=C4)OC)OC)SC1=S |
Origin of Product |
United States |
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